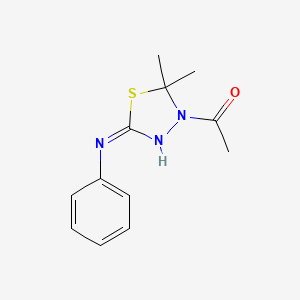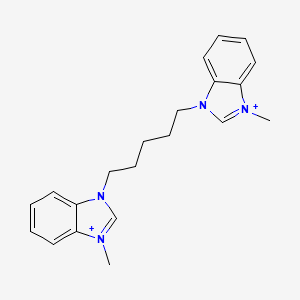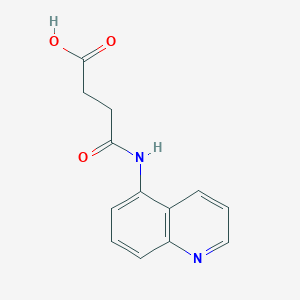![molecular formula C19H22N4O3S B12471147 ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate](/img/structure/B12471147.png)
ethyl ({2-[(E)-phenyldiazenyl]-5-propoxyphenyl}carbamothioyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a phenyldiazenyl group, a propoxyphenyl group, and a carbamothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenol with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the carbamothioyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with the addition of a base to enhance nucleophilicity.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted carbamates depending on the nucleophile used
科学的研究の応用
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a protecting group for amines.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its role as a biofilm inhibitor, where it disrupts the formation and maintenance of bacterial biofilms by targeting key proteins involved in biofilm synthesis and stability .
類似化合物との比較
Ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate can be compared with other carbamate derivatives, such as:
Ethyl N-(2-phenethyl)carbamate: Known for its biofilm inhibition properties against MRSA.
Methyl carbamate: Commonly used as a carbamoyl donor in organic synthesis.
tert-Butyl N-(2-aminoethyl)carbamate: Utilized as a protecting group for amines in peptide synthesis.
The uniqueness of ethyl N-({2-[(1E)-2-phenyldiazen-1-yl]-5-propoxyphenyl}carbamothioyl)carbamate lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H22N4O3S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
ethyl N-[(2-phenyldiazenyl-5-propoxyphenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C19H22N4O3S/c1-3-12-26-15-10-11-16(23-22-14-8-6-5-7-9-14)17(13-15)20-18(27)21-19(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,24,27) |
InChIキー |
PYBHPHSYODLHAQ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide](/img/structure/B12471073.png)


![5-Methyl-2-(propan-2-yl)phenyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexanecarboxylate (non-preferred name)](/img/structure/B12471084.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12471093.png)

![N'-[[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12471098.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12471110.png)
![N-[3-(morpholin-4-yl)propyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12471115.png)

![2-{3-Chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12471132.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B12471148.png)

